molecular formula C10H7F3O3 B7859842 3-(Trifluoromethoxy)cinnamic acid

3-(Trifluoromethoxy)cinnamic acid

Cat. No. B7859842
M. Wt: 232.16 g/mol
InChI Key: CLKZZEYGXRWYNI-UHFFFAOYSA-N
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Patent
US07205326B2

Procedure details

A mixture of 3-trifluoromethoxy-benzaldehyde (3 g, 15.78 mmol), malonic acid (2.13 g, 20.51 mmol), piperidine (0.134 g, 1.58 mmol) and pyridine (10 ml) was kept at reflux temperature until carbon dioxide formation ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 60 g ice and 30 ml 6N HCl. The precipitate was isolated, washed with water and dried yielding 2.21 g (60%) 3-(3-trifluoromethoxy-phenyl)-acrylic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O.C(O)(=O)[CH2:15][C:16]([OH:18])=[O:17].N1CCCCC1.C(=O)=O.Cl>N1C=CC=CC=1>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:15][C:16]([OH:18])=[O:17])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(OC=1C=C(C=O)C=CC1)(F)F
Name
Quantity
2.13 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.134 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
ice
Quantity
60 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C=CC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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